BenchChemオンラインストアへようこそ!

Azide-PEG12-Tos

Molecular Imaging PET Tracers Fibroblast Activation Protein (FAP)

Azide-PEG12-Tos is a heterobifunctional, monodisperse PEG12 linker critical for PROTAC development. Unlike shorter PEG analogs, its precise 12-unit chain uniquely optimizes conjugate hydrophilicity and pharmacokinetic profiles, directly improving ternary complex stability and in vivo tumor uptake. The terminal azide enables robust CuAAC/SPAAC bioconjugation, while the tosylate serves as an efficient leaving group. Choose this specific linker to avoid the aggregation and poor exposure risks associated with generic substitutions, ensuring superior solubility and target engagement for your ADC, PET tracer, and targeted therapeutic programs.

Molecular Formula C31H55N3O14S
Molecular Weight 725.8 g/mol
Cat. No. B8104382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzide-PEG12-Tos
Molecular FormulaC31H55N3O14S
Molecular Weight725.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C31H55N3O14S/c1-30-2-4-31(5-3-30)49(35,36)48-29-28-47-27-26-46-25-24-45-23-22-44-21-20-43-19-18-42-17-16-41-15-14-40-13-12-39-11-10-38-9-8-37-7-6-33-34-32/h2-5H,6-29H2,1H3
InChIKeyTUTOZAKXCMHHJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azide-PEG12-Tos for PROTAC Synthesis and Bioconjugation: Technical Specifications and Procurement Guide


Azide-PEG12-Tos (CAS 1821464-56-5) is a heterobifunctional, monodisperse polyethylene glycol (PEG) derivative containing a terminal azide and a terminal tosylate group . It is classified as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a click chemistry reagent for bioconjugation . The compound's chemical structure, with a 12-unit PEG spacer, imparts high aqueous solubility and flexibility , while the azide moiety enables efficient and bioorthogonal conjugation via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions .

Why Generic Substitution of Azide-PEG12-Tos with Alternative PEG Linkers Fails: Key Performance and Stability Risks


Generic substitution of Azide-PEG12-Tos with alternative PEG linkers of different lengths (e.g., PEG4 or PEG8) or with different terminal functionalities is not straightforward and carries significant risk of compromising downstream application performance. The 12-unit PEG chain length is not arbitrary; it is a critical determinant of conjugate hydrophilicity, hydrodynamic radius, and resultant pharmacokinetic profile [1]. Studies show that varying PEG length directly impacts key parameters such as in vivo tumor uptake, aggregate formation, and systemic clearance [1]. Furthermore, the tosylate group provides a defined leaving group for nucleophilic substitution, enabling a specific synthetic pathway that may not be achievable or as efficient with other protecting or activating groups [2].

Azide-PEG12-Tos: Head-to-Head Performance and Procurement Evidence Guide


Superior In Vivo Tumor Uptake and Retention of Azide-PEG12-Tos-Derived PET Tracers Compared to Non-PEGylated and Directly Linked Counterparts

In a direct comparative in vivo study of 18F-labeled FAPI (Fibroblast Activation Protein Inhibitor) derivatives, tracers incorporating a PEG12 linker demonstrated a statistically significant increase in tumor uptake and retention compared to those without a PEG linker [1]. The tumor uptake for the PEG12-modified tracer (F18-2F-FAPI-PEG12-Tz) was 6.00±0.62 %ID/g, representing a substantial improvement over the non-PEGylated version (F18-2F-FAPI-Tz), which exhibited very low tumor uptake and was rapidly excreted [1]. This improvement is attributed to the enhanced pharmacokinetics conferred by the PEG12 spacer [1].

Molecular Imaging PET Tracers Fibroblast Activation Protein (FAP)

Reduced Aggregation and Improved PK Profile of PEG12-Linked ADCs Compared to Shorter PEG4 Linkers

In a study evaluating novel cleavable pendant-type PEG linkers for ADCs, conjugates prepared with a PEG12 linker demonstrated superior biophysical and pharmacokinetic properties compared to those with a PEG4 linker [1]. Hydrophobic interaction chromatography (HIC) analysis confirmed that increasing PEG chain length from PEG4 to PEG12 led to a decrease in the overall hydrophobicity of the conjugates [1]. Stability studies further showed that the aggregate content decreased as PEG length increased [1]. Consequently, DAR8-ADCs with PEG12 showed a better PK profile than those with PEG4 [1].

Antibody-Drug Conjugates (ADCs) Linker Technology Pharmacokinetics

PEG12 Linker Confers Greater Solubility to Conjugates Compared to Hydrocarbon Spacers

Polyethylene glycol (PEG) spacers are well-documented to confer greater aqueous solubility to attached molecules compared to traditional hydrocarbon spacers . Technical documentation for analogous PEG12 crosslinkers, such as PEG12-SPDP, explicitly states that the 12-unit PEG spacer arm "confers greater solubility to the crosslinker and linked proteins compared to crosslinkers having only hydrocarbon spacers" . While not a direct measurement for Azide-PEG12-Tos, this is a well-established class-level principle. The PEG12 chain in Azide-PEG12-Tos provides the same solubility enhancement, which is critical for maintaining the solubility of hydrophobic drug payloads or targeting ligands in aqueous biological environments .

Crosslinking Chemistry Protein Conjugation Aqueous Solubility

Validated Application Scenarios for Azide-PEG12-Tos in Research and Development


Synthesis of High-Performance PROTACs Requiring Optimized Pharmacokinetics

Azide-PEG12-Tos is ideally suited for the synthesis of PROTACs where optimizing the linker length and physicochemical properties is critical for efficacy. The 12-unit PEG chain provides a longer, more flexible, and hydrophilic spacer, which can be crucial for facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The evidence from ADC development [1] directly supports that PEG12 linkers improve the pharmacokinetic profile and reduce aggregation of large biomolecule conjugates, properties that are equally desirable in a PROTAC candidate to ensure adequate exposure and target engagement in vivo .

Developing Next-Generation PET Imaging Tracers with Superior Tumor Uptake and Retention

The direct evidence from FAPI-based PET tracer optimization [1] validates the use of Azide-PEG12-Tos as a building block for creating imaging agents with significantly improved in vivo performance. The azide group of Azide-PEG12-Tos can be used to introduce the PEG12 spacer via click chemistry, while the tosylate group can be further derivatized. This approach is proven to enhance tumor uptake and retention while reducing background noise, leading to higher contrast images and more sensitive detection of disease lesions [1].

Site-Specific Bioconjugation Requiring a Long, Hydrophilic Spacer

Azide-PEG12-Tos is a powerful tool for creating site-specific protein conjugates, including antibody-drug conjugates (ADCs) and other targeted therapeutics. The tosylate group can be used for initial conjugation to a targeting moiety (e.g., an antibody or peptide), and the azide group then enables bioorthogonal click chemistry for attaching a payload (e.g., a drug, fluorophore, or chelator) [1]. The PEG12 spacer provides the necessary distance between the targeting and effector domains to prevent steric hindrance and improves overall conjugate solubility, which is a critical quality attribute for biologic drugs .

Functionalization of Nanoparticles and Surfaces for Improved Biocompatibility

The azide group of Azide-PEG12-Tos can be used for efficient conjugation to alkyne-functionalized nanoparticles or surfaces, creating a dense and hydrophilic PEG12 corona [1]. This PEG layer is known to reduce non-specific protein adsorption, minimize nanoparticle aggregation, and improve circulation half-life in vivo. The longer PEG12 chain offers a thicker, more effective shielding layer compared to shorter PEG alternatives, a principle supported by class-level evidence on PEGylation . This makes it an ideal reagent for enhancing the performance of nanomedicines and biosensors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azide-PEG12-Tos

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.